4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a methyl group, and an amino group attached to a pyrimido-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom using a chlorinating agent like thionyl chloride.
Cyclization: The formation of the pyrimido-triazine core through a cyclization reaction involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave irradiation to accelerate reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and various amines for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents on the phenyl and amino groups. Examples include:
- 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methoxyphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-ethylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 4-(2-chloro-5-nitrophenyl)-8-methyl-2-[(4-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H17ClN6O3 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
4-(2-chloro-5-nitrophenyl)-8-methyl-2-(4-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H17ClN6O3/c1-11-3-5-13(6-4-11)23-19-24-18(15-10-14(27(29)30)7-8-16(15)21)26-17(28)9-12(2)22-20(26)25-19/h3-10,18H,1-2H3,(H2,22,23,24,25) |
InChI Key |
ZNFXKQANUFAEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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